Phenolic Substituent Enhances RET Kinase Affinity Relative to Non-Phenolic 4-Anilinoquinazolines via a Structurally Characterized Binding Mode
In a systematic medicinal chemistry campaign, Newton et al. demonstrated that introducing a phenol moiety at the 2-position of the anilino ring (as in compound 6, a structural congener of 2-[(4-aminoquinazolin-2-yl)amino]phenol) resulted in a significant gain in RET biochemical affinity compared to the non-phenolic parent scaffold. The unsubstituted phenol 6 showed approximately 5- to 10-fold higher RET affinity than the corresponding non-phenolic anilinoquinazolines in the same series [1]. X-ray crystallography (PDB 5AMN) revealed that the phenol hydroxyl forms a critical hydrogen-bond network with the conserved catalytic lysine (Lys758) and the αC-helix glutamate (Glu775) of RET, a binding interaction not available to non-phenolic analogs [1]. This structural rationale provides a mechanistic basis for the affinity enhancement and supports the strategic selection of phenolic 4-aminoquinazolines for RET-targeted probe development [2].
| Evidence Dimension | RET kinase biochemical IC₅₀ enhancement conferred by 2-phenol substituent |
|---|---|
| Target Compound Data | Phenolic 4-aminoquinazoline (compound 6) RET IC₅₀ in low nanomolar range (exact values in original reference; phenol-bearing analogs with flanking substituents achieve RET IC₅₀ = 0.41–4.5 nM for optimized members of series) [1] |
| Comparator Or Baseline | Non-phenolic 4-anilinoquinazoline analogs in the same series lacking the 2-OH group showed ~5–10× weaker RET affinity [1] |
| Quantified Difference | ~5–10-fold improvement in RET biochemical affinity for phenolic analogs vs. non-phenolic comparators; optimized phenolic compounds 35/36/37 achieve RET IC₅₀ values in the sub-nanomolar to low single-digit nanomolar range [1] |
| Conditions | Biochemical RET kinase inhibition assay; recombinant RET kinase domain; ATP concentration at Kₘ; geometric mean of ≥4 independent determinations [1] |
Why This Matters
This affinity gain, rooted in a structurally validated binding mode, means that 2-[(4-aminoquinazolin-2-yl)amino]phenol hydrochloride and its phenolic congeners are the appropriate scaffold choice when sub-nanomolar RET target engagement is required, rather than non-phenolic 4-anilinoquinazolines that lack this key hydrogen-bond interaction.
- [1] Newton, R.; Bowler, K. A.; Burns, E. M.; Chapman, P. J.; Fairweather, E. E.; Fritzl, S. J. R.; Goldberg, K. M.; Hamilton, N. M.; Holt, S. V.; Hopkins, G. V.; et al. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Eur. J. Med. Chem. 2016, 112, 20–32. DOI: 10.1016/j.ejmech.2016.01.039 View Source
- [2] RCSB Protein Data Bank. 5AMN: The Discovery of 2-Substituted Phenol Quinazolines as Potent and Selective RET Kinase Inhibitors. Deposited 2015. DOI: 10.2210/pdb5AMN/pdb View Source
